
Water-ethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Water-ethylene, also known as ethylene glycol, is a colorless, odorless, and sweet-tasting liquid. It is a vital compound in various industrial applications, particularly as an antifreeze agent in cooling and heating systems. Ethylene glycol is also used as a raw material in the production of polyester fibers and resins .
准备方法
Synthetic Routes and Reaction Conditions
Ethylene glycol is primarily produced through the hydration of ethylene oxide. The reaction involves ethylene oxide reacting with water under acidic or basic conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→HO-CH2CH2-OH
Industrial Production Methods
Industrial production of ethylene glycol typically involves the catalytic hydration of ethylene oxide. The process is carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, at elevated temperatures and pressures . The reaction is highly exothermic, and the heat generated is used to drive the process.
化学反应分析
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ethylene glycol can be oxidized to produce glycolic acid, oxalic acid, and carbon dioxide.
Reduction: It can be reduced to form ethylene.
Substitution: Ethylene glycol can react with halogens to form halohydrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: Halogens such as chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Glycolic acid, oxalic acid, carbon dioxide.
Reduction: Ethylene.
Substitution: Halohydrins.
科学研究应用
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Utilized in cryopreservation of biological tissues and cells due to its antifreeze properties.
Medicine: Employed in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Widely used in the production of polyester fibers, resins, and as an antifreeze agent in cooling systems
作用机制
Ethylene glycol exerts its effects through various mechanisms:
Antifreeze Properties: It lowers the freezing point of water, preventing the formation of ice in cooling systems.
Cryopreservation: It protects biological tissues and cells from ice crystal formation during freezing.
Solvent Properties: It dissolves a wide range of substances, making it useful in chemical reactions and formulations
相似化合物的比较
Ethylene glycol can be compared with other similar compounds such as propylene glycol and glycerol:
Propylene Glycol: Similar to ethylene glycol but less toxic and used in food and pharmaceuticals.
Glycerol: A trihydroxy alcohol used in food, pharmaceuticals, and cosmetics. .
List of Similar Compounds
- Propylene glycol
- Glycerol
- Diethylene glycol
Ethylene glycol stands out due to its widespread industrial applications and its effectiveness as an antifreeze agent, despite its higher toxicity compared to some alternatives.
属性
CAS 编号 |
146329-71-7 |
|---|---|
分子式 |
C2H6O |
分子量 |
46.07 g/mol |
IUPAC 名称 |
ethene;hydrate |
InChI |
InChI=1S/C2H4.H2O/c1-2;/h1-2H2;1H2 |
InChI 键 |
KVIPHDKUOLVVQN-UHFFFAOYSA-N |
规范 SMILES |
C=C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


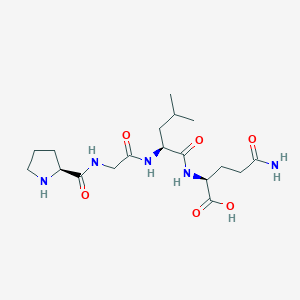

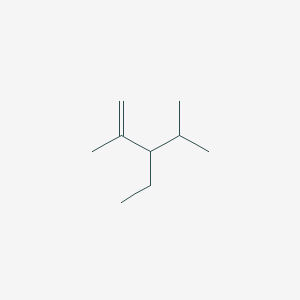
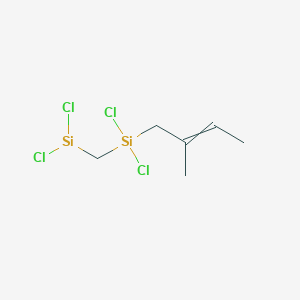
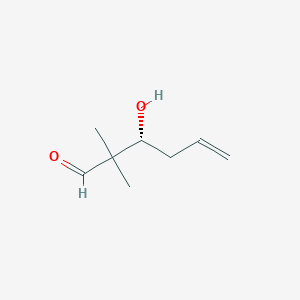
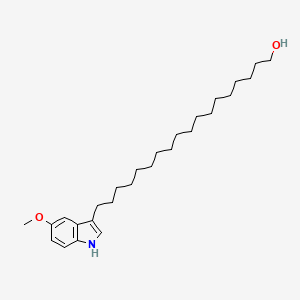
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
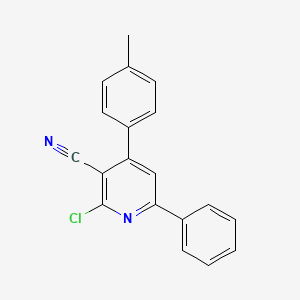
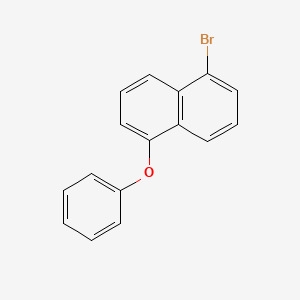
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
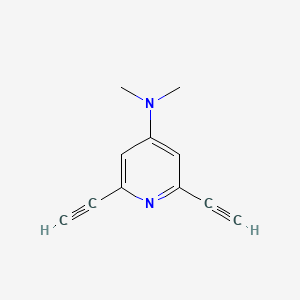
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
